molecular formula C9H12N2O2 B8190772 (R)-4-Amino-4-pyridin-4-yl-butyric acid

(R)-4-Amino-4-pyridin-4-yl-butyric acid

Cat. No.: B8190772
M. Wt: 180.20 g/mol
InChI Key: TWXVXXQXUNQUHW-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Amino-4-pyridin-4-yl-butyric acid is a chiral γ-amino acid that has garnered significant attention due to its potential applications in the pharmaceutical industry and peptide chemistry. This compound is particularly valuable as an intermediate in the synthesis of various biologically active peptides and pharmaceutical agents, including those targeting central nervous system injuries and neurodegenerative diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Amino-4-pyridin-4-yl-butyric acid can be achieved through several methods. One common approach involves the use of engineered enzymes, such as glutamate dehydrogenase from Escherichia coli, to catalyze the transformation of levulinic acid into the desired product. This method utilizes sustainable raw materials and achieves high enantiomeric excess .

Industrial Production Methods: Industrial production of ®-4-Amino-4-pyridin-4-yl-butyric acid often involves the use of biocatalytic processes due to their efficiency and environmental benefits. These processes typically employ engineered enzymes to convert biomass-derived substrates into the target compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: ®-4-Amino-4-pyridin-4-yl-butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of complex molecules and pharmaceuticals.

Scientific Research Applications

®-4-Amino-4-pyridin-4-yl-butyric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-Amino-4-pyridin-4-yl-butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the central nervous system, leading to therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

    ®-4-Aminopentanoic acid: Another γ-amino acid with similar structural features but lacking the pyridinyl group.

    ®-4-Amino-3-pyridin-3-yl-butyric acid: A structural isomer with the amino group positioned differently on the butyric acid chain.

Uniqueness: ®-4-Amino-4-pyridin-4-yl-butyric acid is unique due to the presence of the pyridinyl group, which imparts distinct chemical properties and biological activities. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in pharmaceutical research and development.

Properties

IUPAC Name

(4R)-4-amino-4-pyridin-4-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-8(1-2-9(12)13)7-3-5-11-6-4-7/h3-6,8H,1-2,10H2,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXVXXQXUNQUHW-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1[C@@H](CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.